In-Depth Technical Guide: Physicochemical Profiling and Mass Spectrometry of 3-Bromo-1-methyl-1H-indole-6-carbonitrile
In-Depth Technical Guide: Physicochemical Profiling and Mass Spectrometry of 3-Bromo-1-methyl-1H-indole-6-carbonitrile
Executive Summary
In the landscape of modern drug discovery and materials science, halogenated indole derivatives serve as privileged scaffolds. Among these, 3-Bromo-1-methyl-1H-indole-6-carbonitrile (CAS: 1784901-29-6) has emerged as a critical building block[1]. The strategic placement of a bromo group at the C3 position, a methyl group at the N1 position, and a cyano group at the C6 position creates a highly functionalized core primed for late-stage diversification.
For analytical chemists and drug development professionals, distinguishing between the molecular weight and the exact mass of this compound is not merely an academic exercise—it is the foundational prerequisite for structural elucidation, stoichiometric synthesis, and mass spectrometric validation[2][3]. This whitepaper provides an authoritative, step-by-step guide to the physicochemical properties of 3-Bromo-1-methyl-1H-indole-6-carbonitrile, detailing the causality behind High-Resolution Mass Spectrometry (HRMS) workflows used to validate its identity.
Molecular Architecture & Physicochemical Properties
The utility of 3-Bromo-1-methyl-1H-indole-6-carbonitrile stems directly from its structural logic. Each functional group dictates specific physicochemical behaviors and synthetic trajectories.
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N1-Methyl Group: Eliminates hydrogen-bond donation capacity at the indole nitrogen, modulating the molecule's lipophilicity and preventing unwanted side reactions during basic cross-coupling conditions.
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C3-Bromo Group: Acts as a highly reactive synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), allowing for rapid expansion of the molecular architecture.
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C6-Cyano Group: Imparts strong electron-withdrawing properties, stabilizing the indole ring against oxidative degradation while serving as a potent hydrogen-bond acceptor for target protein binding.
Caption: Logical decomposition of the 3-Bromo-1-methyl-1H-indole-6-carbonitrile structural motifs.
Quantitative Physicochemical Summary
The following table summarizes the core metrics required for both synthetic planning and analytical verification[4][5].
| Property | Value | Application Context |
| Chemical Formula | C₁₀H₇BrN₂ | Fundamental stoichiometry. |
| CAS Registry Number | 1784901-29-6 | Database indexing and procurement. |
| Molecular Weight | 235.08 g/mol | Reagent weighing and yield calculations. |
| Exact Mass (Monoisotopic) | 233.9793 Da | HRMS target mass for structural validation. |
| Theoretical [M+H]⁺ Mass | 234.9865 Da | Target m/z in positive-ion ESI-MS. |
| Isotopic Signature | ~1:1 Doublet (M, M+2) | Diagnostic validation of the bromine atom. |
The Dichotomy of Mass: Exact Mass vs. Molecular Weight
A frequent point of failure in analytical workflows is the conflation of molecular weight and exact mass. As an application scientist, it is critical to program instruments and design experiments based on the correct metric[6].
Molecular Weight (235.08 g/mol )
The molecular weight is the abundance-weighted average mass of all isotopic variants of the molecule. Because natural bromine exists as a mixture of 79 Br (50.69%) and 81 Br (49.31%), the average atomic weight of bromine is ~79.90 g/mol . Consequently, the molecular weight of C₁₀H₇BrN₂ is calculated as 235.08 g/mol . This value must only be used for bulk stoichiometric calculations (e.g., determining molarity for a reaction).
Exact Mass / Monoisotopic Mass (233.9793 Da)
High-Resolution Mass Spectrometers (HRMS) do not measure averages; they measure discrete ions[2]. The exact mass is calculated using the mass of the most abundant, lowest-mass isotope of each constituent element ( 12 C = 12.000000, 1 H = 1.007825, 14 N = 14.003074, 79 Br = 78.918336).
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Calculation: (10 × 12.000000) + (7 × 1.007825) + (2 × 14.003074) + (1 × 78.918336) = 233.9793 Da .
Because of the unique isotopic distribution of bromine, the mass spectrum will not show a single peak at 235 Da. Instead, it will display a characteristic "twin peak" signature: the monoisotopic peak at m/z ~234 (containing 79 Br) and an almost equally intense M+2 peak at m/z ~236 (containing 81 Br)[3].
Analytical Workflow: HRMS Protocol for Exact Mass Determination
To definitively confirm the synthesis or procurement of 3-Bromo-1-methyl-1H-indole-6-carbonitrile, a self-validating HRMS protocol must be employed. The following methodology utilizes Ultra-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer.
Caption: Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.
Step-by-Step Methodology
Step 1: Sample Preparation (Causality: Minimizing Ion Suppression)
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Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid (FA).
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Causality: The low concentration (1 µg/mL) prevents detector saturation and space-charge effects in the mass analyzer, which can artificially shift mass accuracy. Formic acid acts as a proton source, driving the equilibrium toward the protonated molecule [M+H]⁺.
Step 2: Chromatographic Separation (Causality: Matrix Deconvolution)
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Action: Inject 2 µL onto a sub-2 µm C18 UPLC column. Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
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Causality: Even if the sample is pure, separating the analyte from solvent clusters and ambient background ions ensures that the mass spectrometer analyzes a clean ion beam, maximizing the signal-to-noise ratio.
Step 3: Electrospray Ionization [ESI+] (Causality: Soft Ionization)
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Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
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Causality: ESI is a "soft" ionization technique that transfers the intact molecule into the gas phase without fragmentation. The cyano and indole nitrogen atoms readily accept a proton, generating the [M+H]⁺ species at a theoretical m/z of 234.9865.
Step 4: Mass Analysis & Self-Validation (Causality: Eliminating False Positives)
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Action: Acquire data in full-scan mode (m/z 100–500) at a mass resolution of ≥ 30,000 (FWHM).
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Validation Logic: A successful analysis must satisfy two independent criteria to be considered self-validating:
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Mass Accuracy: The measured monoisotopic peak must fall within ≤ 5 parts-per-million (ppm) of the theoretical [M+H]⁺ mass (234.9865 Da)[2].
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Isotopic Fidelity: The spectrum must exhibit an M+2 peak (m/z 236.9845) with a relative abundance of approximately 97–100% compared to the M peak. If this 1:1 doublet is missing, the detected mass is an isobaric interference, not the brominated target compound.
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Conclusion
The physicochemical profiling of 3-Bromo-1-methyl-1H-indole-6-carbonitrile highlights the rigorous demands of modern analytical chemistry. By understanding the fundamental difference between its molecular weight (235.08 g/mol ) and exact mass (233.9793 Da), researchers can accurately execute synthetic protocols and definitively validate structural integrity using HRMS. Adhering to the self-validating analytical workflows detailed in this guide ensures high-confidence data generation, accelerating downstream applications in drug discovery and materials engineering.
References
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Longdom Publishing. "Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery." Mass Spectrometry & Purification Techniques. Available at:[Link]
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Spectroscopy Online. "Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects." Spectroscopy Journal. Available at:[Link]
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Bioanalysis Zone. "High-resolution mass spectrometry: more than exact mass." Bioanalysis Zone Editorials. Available at:[Link]
